molecular formula C7H14O3 B8735741 3-Buten-2-ol, 1,1-dimethoxy-2-methyl- CAS No. 3330-23-2

3-Buten-2-ol, 1,1-dimethoxy-2-methyl-

Cat. No.: B8735741
CAS No.: 3330-23-2
M. Wt: 146.18 g/mol
InChI Key: LBRDQQPGFNRZGV-UHFFFAOYSA-N
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Description

3-Buten-2-ol, 1,1-dimethoxy-2-methyl- (IUPAC name: 2-methyl-3-buten-2-ol with 1,1-dimethoxy substituents) is a tertiary alcohol featuring a conjugated double bond and methoxy functional groups. These compounds are typically utilized in organic synthesis, fragrances, and as intermediates in pharmaceuticals .

Properties

CAS No.

3330-23-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

1,1-dimethoxy-2-methylbut-3-en-2-ol

InChI

InChI=1S/C7H14O3/c1-5-7(2,8)6(9-3)10-4/h5-6,8H,1H2,2-4H3

InChI Key

LBRDQQPGFNRZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C(OC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Branching and Substituent Effects: 2-Methyl-3-buten-2-ol (C₅H₁₀O) exhibits a tertiary alcohol structure with two methyl groups at the 2-position, contributing to its relatively low boiling point (98–99°C) and density (0.824 g/mL). The branching reduces intermolecular hydrogen bonding, lowering its boiling point compared to primary alcohols like 3-methyl-2-buten-1-ol (140°C) . 1-(tert-Butoxy)-2-methyl-3-buten-2-ol (C₉H₁₈O₂) replaces hydroxyl hydrogen with a bulky tert-butoxy group, likely increasing steric hindrance and reducing volatility.

Positional Isomerism :

  • 3-Methyl-3-buten-1-ol (763-32-6) has a terminal double bond and a primary alcohol group, resulting in a higher boiling point (132°C) than 2-methyl-3-buten-2-ol due to stronger intermolecular forces .

Commercial Availability and Pricing

  • 2-Methyl-3-buten-2-ol is the most cost-effective analog, priced at JPY 4,000 for 250 mL, reflecting its use in large-scale syntheses .
  • 3-Methyl-2-buten-1-ol is significantly more expensive (JPY 3,700 for 5 g), likely due to specialized applications or synthesis complexity .

Environmental and Industrial Relevance

  • notes that tropical woodlands emit ~50% of global biogenic VOCs, underscoring the environmental significance of structurally related compounds .
  • Synthetic Applications : Ether-substituted analogs like 1-(tert-butoxy)-2-methyl-3-buten-2-ol may serve as protecting groups in multistep organic syntheses, leveraging their stability under specific reaction conditions .

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